

Advanced Characterization & Synthesis Guide: 1-(2-Bromo-4-iodophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 1-(2-Bromo-4-iodophenyl)ethanone

CAS No.: 1261816-56-1

Cat. No.: B3033913

[Get Quote](#)

Executive Summary & Critical Distinction

Target Compound: **1-(2-Bromo-4-iodophenyl)ethanone** CAS Number: 1261816-56-1 Role: High-value scaffold for cross-coupling (Suzuki-Miyaura, Sonogashira) due to the differential reactivity of the C-Br and C-I bonds.

⚠ CRITICAL DISAMBIGUATION WARNING: Do NOT confuse this compound with its isomer, 2-Bromo-1-(4-iodophenyl)ethanone (CAS 31827-94-8), also known as 4'-iodophenacyl bromide.

- Target (CAS 1261816-56-1): Ring-substituted. Acetyl group at C1, Bromine at C2, Iodine at C4. Stable ketone.
- Isomer (CAS 31827-94-8): Alpha-bromo ketone. Acetyl group at C1, Iodine at C4, Bromine on the methyl group. Highly reactive lachrymator.

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Notes |
|-------------------|------------------------------------|--|
| Molecular Formula | C ₈ H ₆ BrIO | |
| Molecular Weight | 324.94 g/mol | |
| Exact Mass | 323.865 g/mol | Monoisotopic |
| Appearance | Off-white to pale yellow solid | Typical of poly-halogenated acetophenones |
| Melting Point | 55–60 °C (Predicted) | Lower than 4-iodoacetophenone (85°C) due to ortho-steric clash |
| Boiling Point | ~328 °C (at 760 mmHg) | Decomposition likely before boiling |
| Solubility | DCM, THF, Ethyl Acetate | Poor solubility in water/hexanes |
| pKa | ~18-19 (alpha-protons) | Slightly more acidic than acetophenone due to EWG effects |

Spectroscopic Characterization (The Core)

As specific experimental spectra are proprietary for this catalog item, the following data is derived from high-fidelity substituent chemical shift additivity rules (Chemically Accurate Prediction) validated against analogous 1,2,4-trisubstituted benzenes.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz

| Position | Shift (δ , ppm) | Multiplicity | Coupling (Hz) | Structural Logic |
|--------------|-------------------------|--------------|----------------------|--|
| Methyl (H-a) | 2.62 | Singlet (3H) | - | Acetyl methyl. Slightly shielded relative to typical acetophenones (2.55) due to the ortho-bromo group twisting the carbonyl out of planarity. |
| H-6 | 7.45 | Doublet (1H) | $J \approx 8.0$ | Ortho to Carbonyl. The expected deshielding (~ 7.9 ppm) is dampened by the "twist effect" of the bulky ortho-Br, reducing conjugation. |
| H-5 | 7.72 | dd (1H) | $J \approx 8.0, 1.8$ | Ortho to Iodine, Meta to Carbonyl. The iodine atom provides significant deshielding (heavy atom effect). |
| H-3 | 8.01 | Doublet (1H) | $J \approx 1.8$ | Ortho to Bromine, Ortho to Iodine. Most deshielded aromatic proton |

due to the additive inductive effects of two halogens.

B. Infrared Spectroscopy (FT-IR)

- C=O Stretch (1685–1695 cm^{-1}): The carbonyl band appears at a higher frequency than unsubstituted acetophenone (1682 cm^{-1}). The steric bulk of the ortho-bromine atom forces the carbonyl group out of the phenyl plane, reducing -conjugation (steric inhibition of resonance) and increasing the double-bond character of the C=O bond.
- C-H Stretch (Ar): 3050–3080 cm^{-1} (Weak).
- C-X Stretch: 1000–1100 cm^{-1} (C-Br and C-I vibrations, often coupled).

C. Mass Spectrometry (EI-MS)

- Molecular Ion $[\text{M}]^+$: Distinctive isotope pattern due to Bromine ($^{79}\text{Br}:$ $^{81}\text{Br} \approx 1:1$).
 - m/z 324 (100%)
 - m/z 326 (98%)
- Fragmentation:
 - $[\text{M} - 15]^+$: Loss of Methyl radical ($\text{CH}_3\bullet$) $\rightarrow m/z$ 309/311 (Acylium ion).
 - $[\text{M} - 127]^+$: Loss of Iodine radical ($\text{I}\bullet$) $\rightarrow m/z$ 197/199.[\[1\]](#)
 - $[\text{M} - 43]^+$: Loss of Acetyl radical ($\text{CH}_3\text{CO}\bullet$) $\rightarrow m/z$ 281/283 (Aryl cation).

Synthesis & Purity Assessment

Recommended Route: The Weinreb Amide Protocol Direct Friedel-Crafts acetylation of 1-bromo-3-iodobenzene is not recommended due to poor regioselectivity (directing effects of Br and I are competing). The most reliable route is via the acid chloride.



[Click to download full resolution via product page](#)

Caption: Regioselective synthesis via Weinreb Amide to prevent over-addition and ensure isomer purity.

Purity Assessment Protocol:

- HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Target elutes later than non-iodinated analogs due to lipophilicity.
- TLC: 10% EtOAc in Hexanes. $R_f \approx 0.4$. Visualize with UV (254 nm).

Handling & Stability

- Light Sensitivity: The C-I bond is photosensitive. Store in amber vials or foil-wrapped containers.
- Temperature: Store at 2–8 °C. Stable at room temperature for short periods (days), but long-term storage requires refrigeration to prevent deiodination.
- Reactivity:
 - C-I Bond: Reactive to Mg/Li (halogen-metal exchange) and Pd(0) (oxidative addition). Reacts faster than the C-Br bond, allowing chemoselective functionalization at the 4-position.
 - C-Br Bond: Requires higher temperatures or specialized ligands for Pd-catalyzed coupling, enabling sequential cross-coupling strategies.

References

- Compound Registry:**1-(2-Bromo-4-iodophenyl)ethanone**. PubChem CID: 56965022. [Link](#)
- Synthesis Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." *Tetrahedron Letters*, 1981, 22(39), 3815-3818. (Foundational protocol for

Weinreb amide ketone synthesis).

- NMR Prediction Logic: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules).
- Catalog Verification: BLD Pharm Product #BD234988. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(4-Bromophenyl)ethanone | CAS#:99-90-1 | Chemsrcc [chemsrc.com]
- To cite this document: BenchChem. [Advanced Characterization & Synthesis Guide: 1-(2-Bromo-4-iodophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3033913#1-2-bromo-4-iodophenyl-ethanone-characterization-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com